molecular formula C19H18N2O3 B124139 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester CAS No. 388633-49-6

6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester

Cat. No. B124139
M. Wt: 322.4 g/mol
InChI Key: RAIBNOMOXBOLDF-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MIAPEE" and is synthesized through a complex chemical process.

Mechanism Of Action

The mechanism of action of MIAPEE is not fully understood. However, studies have shown that it inhibits the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β plays a key role in the regulation of cell growth and survival, and its inhibition by MIAPEE may be responsible for its anti-cancer effects.

Biochemical And Physiological Effects

MIAPEE has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve memory and cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of MIAPEE for lab experiments is its specificity for GSK-3β. This allows researchers to study the role of GSK-3β in various biological processes. However, one limitation of MIAPEE is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on MIAPEE. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that GSK-3β plays a key role in the development of Alzheimer's disease, and MIAPEE's ability to inhibit GSK-3β makes it a potential candidate for treatment. Another area of interest is its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the therapeutic potential of MIAPEE.
In conclusion, 6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester is a promising compound with potential therapeutic applications. Its ability to inhibit the activity of GSK-3β makes it a potential candidate for cancer treatment, as well as other diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Scientific Research Applications

MIAPEE has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of MIAPEE is its ability to inhibit the growth of cancer cells. Studies have shown that MIAPEE can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.

properties

CAS RN

388633-49-6

Product Name

6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetate

InChI

InChI=1S/C19H18N2O3/c1-4-24-19(23)18(22)17-16(14-8-5-12(2)6-9-14)20-15-10-7-13(3)11-21(15)17/h5-11H,4H2,1-3H3

InChI Key

RAIBNOMOXBOLDF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of potassium monoethyl oxalate (84.3 g; 0.54 mols) in methylene chloride (395 mL) is added dropwise with phosphorous oxychloride (82.8 g; 0.54 mols) keeping the temperature at about 30° C. After 4÷6 hours, 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine (100.0 g; 0.45 mols) is added, keeping the temperature below 35° C. The resulting suspension is added dropwise with triethylamine (50.5 g; 0.50 mols) keeping the mixture at the reflux temperature. After one hour under these conditions, the reaction mixture is cooled to 5÷10° C. and poured into a suspension of sodium carbonate (95 g; 0.89 mols) in water (500 mL) keeping the temperature below 35° C. The phases are separated and the upper aqueous phase is reextracted with methylene chloride (45 mL). The combined organic phases are washed with water (45 mL) and concentrated to a residue under vacuum. The solid residue is taken up in ethanol (590 mL), heated to dissolution and left to crystallize. After cooling to about 0° C. the solid is filtered, washed with ethanol and dried at 50° C. under vacuum to obtain ethyl 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-glyoxalate (141.5 g, 99.5% titre, 97.5% yield).
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50.5 g
Type
reactant
Reaction Step Four
Quantity
95 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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